REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[C:12]1[N:17]=[C:16]([Cl:18])[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1.[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>C1COCC1>[CH2:25]([O:24][C:21](=[O:23])[CH2:22][C:12]1[N:17]=[C:16]([Cl:18])[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1)[CH3:26] |f:0.1|
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Name
|
|
Quantity
|
91.4 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
7.4 g
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Type
|
reactant
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Smiles
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ClC1=NC(=CC(=N1)Cl)OC
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
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Details
|
The reaction medium is stirred at −75° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cooling bath is removed so as
|
Type
|
CUSTOM
|
Details
|
to rise to 22° C
|
Type
|
STIRRING
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Details
|
The reaction medium is stirred at 22° C. for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
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Details
|
100 ml of water and 400 ml of ethyl acetate are added
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure so as
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC(=CC(=N1)Cl)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |